

# **n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**

## **chemical structure**

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### Compound of Interest

Compound Name: *n*-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

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An In-depth Technical Guide to **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**, a fluorinated nitroaromatic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, safety protocols, and the scientific context for its application, moving beyond simple data presentation to explain the causality behind the methodologies.

## Core Compound Profile and Significance

**N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide** (CAS No: 388-11-4) is a substituted acetamide. [1][2] Its structure is characterized by a phenyl ring functionalized with three fluorine atoms, a nitro group (-NO<sub>2</sub>), and an acetamido group (-NHCOCH<sub>3</sub>). The strategic placement of these functional groups, particularly the electron-withdrawing fluorine and nitro groups, makes this molecule a valuable intermediate in organic synthesis.

The acetamido group serves as a protected amine. Acetylation is a common strategy to moderate the high reactivity of the amino group in anilines, preventing unwanted side reactions during subsequent transformations like electrophilic aromatic substitution.[3] Molecules with similar fluoronitrophenyl scaffolds have been investigated for various biological activities,

including potential antibacterial applications, highlighting the relevance of this compound class in medicinal chemistry.[4]

## Chemical Structure

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## References

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